molecular formula C11H19F6N2O5P B3001460 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)ethanamine;2,2,2-trifluoroacetic acid CAS No. 2418716-41-1

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)ethanamine;2,2,2-trifluoroacetic acid

Cat. No. B3001460
CAS RN: 2418716-41-1
M. Wt: 404.246
InChI Key: RKOJCQPFLUPGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)ethanamine;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C11H19F6N2O5P and its molecular weight is 404.246. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)ethanamine;2,2,2-trifluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)ethanamine;2,2,2-trifluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomeric Behavior in Acidic Media

Research by Kurasawa et al. (1995) explored the tautomeric equilibria of related compounds in mixed trifluoroacetic acid/dimethyl sulfoxide media. The study demonstrated how varying acid concentrations influenced tautomeric ratios, revealing insights into solvent and substituent effects on these compounds (Kurasawa et al., 1995).

Synthesis and Characterization in Medicinal Chemistry

Holla et al. (2005) synthesized substituted 1,2,3-triazoles using a reaction involving trifluoroacetic acid, leading to the development of compounds with potential antimicrobial activity (Holla et al., 2005).

Development of MRI Contrast Agents

Mishra et al. (2008) focused on synthesizing novel GdDO3A-type bismacrocyclic complexes, which included trifluoroacetic acid derivatives. These complexes were investigated as "smart" magnetic resonance imaging contrast agents, exhibiting sensitivity toward calcium (Mishra et al., 2008).

Reactions with Trifluoroacetic Anhydride

Bailey et al. (1983, 1984) conducted studies on the reactions of certain acids with trifluoroacetic anhydride, demonstrating the formation of various compounds depending on the reaction conditions. This research contributes to the understanding of chemical reactions involving trifluoroacetic acid derivatives (Bailey et al., 1983), (Bailey et al., 1984).

Synthesis of Secondary Amines

Arutyunyan et al. (2017) explored the condensation of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine with aromatic aldehydes and ketones. This led to the creation of secondary amines, demonstrating the versatility of reactions involving related compounds (Arutyunyan et al., 2017).

Asymmetric Synthesis

Jia-li (2015) achieved the asymmetric synthesis of (S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-1-yl) ethanamine, showcasing the potential for creating enantiopure compounds using related chemical processes (Yang Jia-li, 2015).

properties

IUPAC Name

2-(4-methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)ethanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N2OP.2C2HF3O2/c1-11(10)6-4-9(3-2-8)5-7-11;2*3-2(4,5)1(6)7/h2-8H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOJCQPFLUPGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP1(=O)CCN(CC1)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F6N2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)ethanamine;2,2,2-trifluoroacetic acid

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